1-Isopropyl-4-methyl-1,4-diazepan-6-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Isopropyl-4-methyl-1,4-diazepan-6-amine is a seven-membered nitrogen heterocycle with significant interest in the fields of chemistry and pharmaceuticals. This compound is part of the 1,4-diazepane family, known for their diverse biological properties and pharmaceutical importance.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Isopropyl-4-methyl-1,4-diazepan-6-amine can be synthesized through various methods. One notable method involves the enzymatic intramolecular asymmetric reductive amination of the corresponding aminoketones using imine reductase . This method offers high enantiomeric excess and avoids the use of heavy metal catalysts and halogenated solvents.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of biocatalysts in industrial settings has been explored to enhance the efficiency and sustainability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Isopropyl-4-methyl-1,4-diazepan-6-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different amine derivatives.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitutions, to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products:
Wissenschaftliche Forschungsanwendungen
1-Isopropyl-4-methyl-1,4-diazepan-6-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders and other diseases.
Wirkmechanismus
The mechanism of action of 1-Isopropyl-4-methyl-1,4-diazepan-6-amine involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor antagonist, modulating various biochemical pathways to exert its effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Vergleich Mit ähnlichen Verbindungen
1,4-Diazepane: A parent compound with similar structural features.
1-Methyl-4-isopropyl-1,4-diazepane: A closely related compound with slight structural variations.
1-Benzyl-4-methyl-1,4-diazepane: Another derivative with different substituents.
Uniqueness: 1-Isopropyl-4-methyl-1,4-diazepan-6-amine stands out due to its specific substituents, which confer unique chemical and biological properties. Its high enantiomeric purity and potential therapeutic applications make it a compound of significant interest in various research fields .
Eigenschaften
Molekularformel |
C9H21N3 |
---|---|
Molekulargewicht |
171.28 g/mol |
IUPAC-Name |
1-methyl-4-propan-2-yl-1,4-diazepan-6-amine |
InChI |
InChI=1S/C9H21N3/c1-8(2)12-5-4-11(3)6-9(10)7-12/h8-9H,4-7,10H2,1-3H3 |
InChI-Schlüssel |
DSTMGPHUTIMLLT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N1CCN(CC(C1)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.